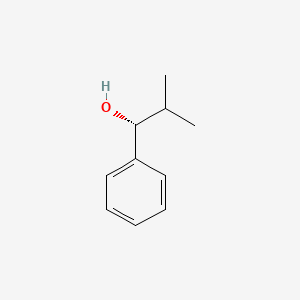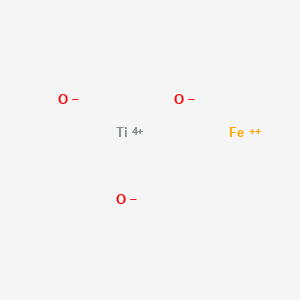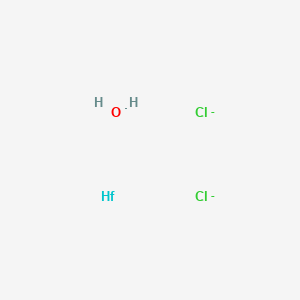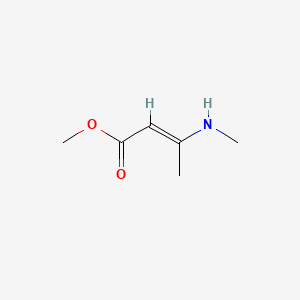
Methyl 3-(methylamino)but-2-enoate
Descripción general
Descripción
“Methyl 3-(methylamino)but-2-enoate” is a chemical compound with the CAS Number: 13412-12-9 . It has a molecular weight of 129.16 and its IUPAC name is methyl (2E)-3-(methylamino)-2-butenoate . The compound is almost planar and an intramolecular N-H⋯O hydrogen bond generates an S(6) ring .
Molecular Structure Analysis
“Methyl 3-(methylamino)but-2-enoate” contains a total of 19 bonds; 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amine (aliphatic) . The compound is almost planar and an intramolecular N-H⋯O hydrogen bond generates an S(6) ring .Physical And Chemical Properties Analysis
“Methyl 3-(methylamino)but-2-enoate” has a molecular weight of 129.16 . It is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Cardiovascular Drugs
Methyl 3-methylaminocrotonate: is utilized as an intermediate in the synthesis of cardiovascular drugs . A notable application is in the creation of an analogue to amlodipine , which is a medication used to treat high blood pressure and coronary artery disease. This compound is modified to bear a short amino polyethylene glycol chain, enhancing its solubility and potentially its bioavailability.
Safety and Hazards
“Methyl 3-(methylamino)but-2-enoate” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Mode of Action
It has been used as an intermediate in the synthesis of analogues to other compounds, suggesting that it may interact with its targets in a similar manner .
Biochemical Pathways
It has been used in the synthesis of 4-aryl-1,4-dihydropyridines, which are known to have potential calcium channel blocking activity
Result of Action
As it has been used in the synthesis of compounds with potential calcium channel blocking activity
Propiedades
IUPAC Name |
methyl (E)-3-(methylamino)but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(7-2)4-6(8)9-3/h4,7H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKYFFYZPIPLDN-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)OC)/NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(methylamino)but-2-enoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

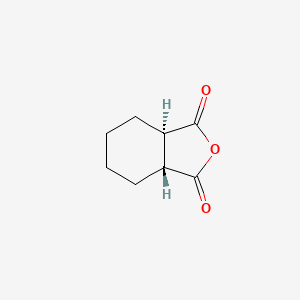

![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)


